molecular formula C17H12N4O2S2 B2850334 5-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide CAS No. 2194907-11-2

5-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2850334
CAS No.: 2194907-11-2
M. Wt: 368.43
InChI Key: DQQHPZGHGVZBLV-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound featuring:

  • Isoxazole core: A five-membered ring with two adjacent heteroatoms (O and N).
  • Thiophene substituents: Two thiophen-2-yl groups attached to the isoxazole and pyrazine rings.
  • Pyrazine linker: A six-membered aromatic ring with two nitrogen atoms, connecting the isoxazole carboxamide to the second thiophene moiety.

Properties

IUPAC Name

5-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S2/c22-17(11-9-13(23-21-11)14-3-1-7-24-14)20-10-12-16(19-6-5-18-12)15-4-2-8-25-15/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHPZGHGVZBLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Isoxazole vs. Thiazole/Pyrazole Derivatives
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ():
    • Replaces the pyrazine-thiophene moiety with a thiazole ring.
    • Thiazole’s basicity may enhance solubility in acidic environments compared to the pyrazine linker in the target compound .
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Thiazole core with morpholine and pyridine substituents. Increased hydrogen-bonding capacity due to morpholine’s oxygen atoms, contrasting with the target compound’s pyrazine nitrogen-based interactions .
  • Pyrazole derivatives (): Compounds like 5-Amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide exhibit a non-aromatic, partially saturated pyrazole ring. Reduced aromaticity may decrease π-π stacking but improve conformational flexibility .
Thiadiazole and Triazepine Analogs
  • Example: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione shows higher polarity due to nitro groups .

Substituent Effects

Thiophene vs. Chlorophenyl/Methyl Groups
  • GSK2830371 ():
    • Features chlorophenyl and cyclopentyl groups instead of thiophenes.
    • Chlorine atoms increase lipophilicity (ClogP ≈ 3.5) compared to the target compound’s thiophene-based structure (predicted ClogP ≈ 2.8) .
Carboxamide Linkers
  • Thieno[2,3-e][1,2,4]triazepine-7-carboxamide (): A seven-membered triazepine ring fused to thiophene. Larger ring size may improve binding to extended protein pockets but increase synthetic complexity .
Molecular Weight and Solubility
Compound Name Molecular Weight Key Substituents Predicted Solubility (LogS)
Target Compound ~443.5* Thiophene, Pyrazine -3.2 (Moderate)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide 461.02 Thiazole, Methyl -2.8 (Higher)
GSK2830371 461.02 Chlorophenyl, Cyclopentyl -4.1 (Lower)
N-[4-(Diethylamino)phenyl]-... () ~383.4* Diethylamino, Methyl -3.5

*Calculated based on empirical formulas from evidence.

Structural and Crystallographic Insights

  • Software Tools :
    • SHELX (): Used for refining crystal structures of analogs like 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide .
    • Mercury CSD (): Visualizes π-π stacking between thiophene and pyrazine rings, critical for stability .

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